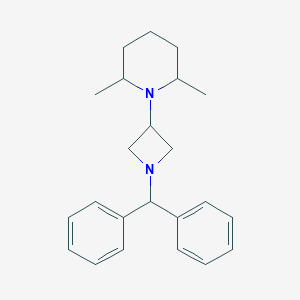
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, also known as DPA, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Mecanismo De Acción
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of mitochondrial function. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptor systems. However, the synthesis method for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine is challenging, and the compound is relatively unstable, making it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine. One area of focus is the development of more efficient synthesis methods for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, which would make it more accessible for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in various neurological disorders, including depression, anxiety, and addiction. Finally, research is needed to better understand the molecular mechanisms underlying the effects of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine on the sigma-1 receptor and other cellular processes.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been extensively studied in the field of neuroscience due to its potential therapeutic applications. Research has shown that 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have antipsychotic effects in animal models of schizophrenia.
Propiedades
Número CAS |
178312-55-5 |
|---|---|
Nombre del producto |
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine |
Fórmula molecular |
C23H30N2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-(1-benzhydrylazetidin-3-yl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C23H30N2/c1-18-10-9-11-19(2)25(18)22-16-24(17-22)23(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-8,12-15,18-19,22-23H,9-11,16-17H2,1-2H3 |
Clave InChI |
YSDYOQPAFHYREM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canónico |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Sinónimos |
1-(DIPHENYLMETHYL)-3-(2,6-DIMETHYLPIPERIDINYL)AZETIDINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

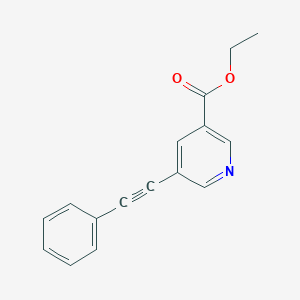
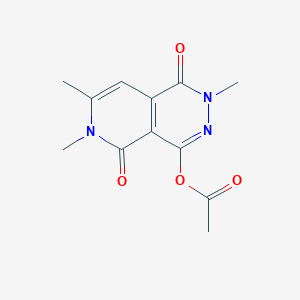

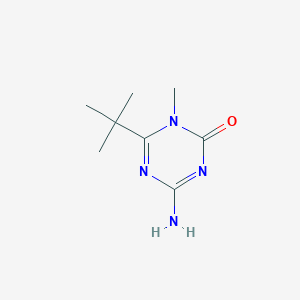
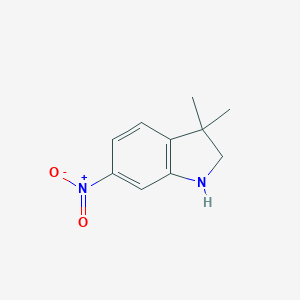
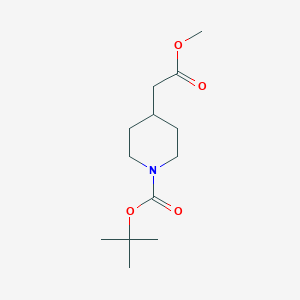
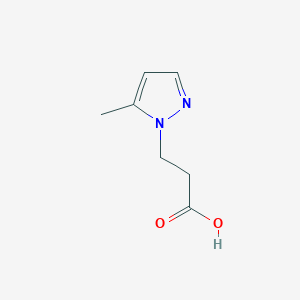
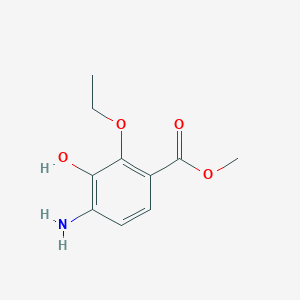
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
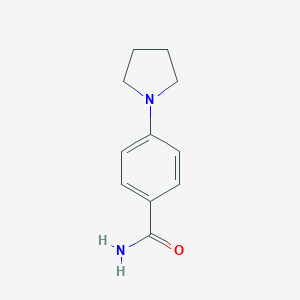
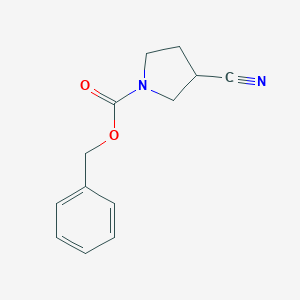


![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)